molecular formula C15H14NO5P B14291033 Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester CAS No. 122372-50-3

Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester

Cat. No.: B14291033
CAS No.: 122372-50-3
M. Wt: 319.25 g/mol
InChI Key: BAIVESRDQVZKDB-UHFFFAOYSA-N
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Description

Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester is a chemical compound with a complex structure that includes a phosphonic acid group, an oxazolidinyl ring, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester typically involves the reaction of diphenyl phosphite with an oxazolidinone derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:

    Starting Materials: Diphenyl phosphite and 2-oxo-3-oxazolidinone.

    Reaction Conditions: The reaction is often conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Catalysts: Catalysts such as triethylamine or pyridine may be employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be used to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine oxide derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides.

Scientific Research Applications

Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphonic acids.

    Industry: It can be used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester exerts its effects involves its interaction with molecular targets such as enzymes. The oxazolidinyl ring and phosphonic acid group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diethyl ester
  • Phosphonic acid, (2-oxo-3-oxazolidinyl)-, dimethyl ester
  • Phosphonic acid, (2-oxo-3-oxazolidinyl)-, dibutyl ester

Uniqueness

Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester is unique due to the presence of two phenyl groups, which can enhance its stability and reactivity compared to other similar compounds

Properties

IUPAC Name

3-diphenoxyphosphoryl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14NO5P/c17-15-16(11-12-19-15)22(18,20-13-7-3-1-4-8-13)21-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIVESRDQVZKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14NO5P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365594
Record name Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122372-50-3
Record name Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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